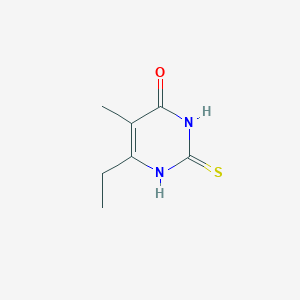

6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

Description

Properties

IUPAC Name |

6-ethyl-5-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-5-4(2)6(10)9-7(11)8-5/h3H2,1-2H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWYXMLSWCGCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC(=S)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873596 | |

| Record name | 6-Ethyl-5-methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54089-08-6 | |

| Record name | 6-Ethyl-5-methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of ethyl acetoacetate with guanidine in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications to introduce the sulfanylidene group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, 6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among related compounds include:

Position and Type of Substituents: 6-Methyl-5-propyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one: Replacing the ethyl group at position 5 with a propyl group increases molecular weight (184.26 g/mol vs. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-...: Introduction of aromatic substituents (e.g., 2-fluorophenyl, p-tolyl) enhances π-π stacking interactions, which could improve binding to hydrophobic enzyme pockets .

Thione (2-Sulfanylidene) vs. Oxo (2-Oxo) Derivatives: Replacement of the thione group with an oxo group significantly reduces antibacterial activity. For example, in dihydropyrimidinones, the thione derivative exhibits 2–3 times higher efficacy against Staphylococcus aureus compared to its oxo counterpart .

Discontinued Analogues :

Physicochemical Properties

Table 1 summarizes molecular data and properties of select analogues:

Biological Activity

6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of this compound includes a tetrahydropyrimidine ring with a sulfanylidene group. The compound's molecular formula is and it has a molecular weight of approximately 188.25 g/mol.

Antioxidant Activity

Several studies have investigated the antioxidant potential of tetrahydropyrimidine derivatives. For instance, compounds with similar structures have shown significant activity in scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant capacity. In vitro assays demonstrated that derivatives of tetrahydropyrimidines exhibit potent antioxidant properties, suggesting that this compound may also possess similar activity .

Antibacterial Properties

Research indicates that various pyrimidine derivatives exhibit antibacterial effects against a range of pathogens. The compound has been evaluated for its ability to inhibit bacterial growth through agar diffusion methods. Results from these studies suggest that this compound displays significant antibacterial activity against Gram-positive and Gram-negative bacteria .

The biological mechanisms underlying the activity of this compound are not fully elucidated; however, it is hypothesized that the presence of the sulfanylidene group contributes to its reactivity with biological targets. The compound may interact with enzymes or cellular components through thiol-disulfide exchange reactions or by generating reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells .

Study 1: Antioxidant Evaluation

In a study published by Atwal et al., various pyrimidine derivatives were synthesized and screened for their antioxidant activity using the DPPH assay. The results indicated that certain derivatives exhibited IC50 values comparable to standard antioxidants such as ascorbic acid . This suggests that this compound could be a promising candidate for further development as an antioxidant agent.

Study 2: Antibacterial Screening

A recent investigation into the antibacterial properties of tetrahydropyrimidine derivatives highlighted the efficacy of these compounds against Staphylococcus aureus and Escherichia coli. The study demonstrated that modifications to the tetrahydropyrimidine structure could enhance antibacterial potency . This reinforces the potential application of this compound in treating bacterial infections.

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Antioxidant | Significant radical scavenging ability; potential IC50 comparable to standard antioxidants. |

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria; structure modifications enhance activity. |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one?

- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes condensation reactions of thiourea derivatives with β-keto esters or aldehydes under acidic or catalytic conditions. For example, analogous compounds are synthesized by reacting 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with substituted benzaldehydes in solvents like ethanol or DMF, using p-toluenesulfonic acid as a catalyst. Temperature optimization (e.g., reflux at 80–100°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions and improve yields .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the positions of ethyl, methyl, and sulfanylidene groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical details and crystal packing (e.g., triclinic systems with unit cell parameters: a = 7.2682 Å, b = 9.3205 Å, c = 12.4779 Å). High-performance liquid chromatography (HPLC) ensures purity, particularly for intermediates .

Q. How is the biological activity of this compound initially screened in academic research?

- Methodological Answer : Preliminary bioactivity studies focus on antimicrobial, antifungal, or anticancer assays. For instance, disk diffusion or microdilution methods are used to test against bacterial/fungal strains (e.g., E. coli, C. albicans), with minimum inhibitory concentration (MIC) values calculated. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing thione derivatives to their ketone analogs for structure-activity relationships .

Advanced Research Questions

Q. How do crystallographic data inform reactivity and intermolecular interactions of this compound?

- Methodological Answer : X-ray diffraction reveals bond lengths (e.g., C=S: ~1.68 Å) and torsion angles influencing conformational flexibility. Triclinic crystal systems (space group P1) exhibit intermolecular hydrogen bonds (N–H···S, C–H···O) and π-π stacking between aromatic rings, which stabilize the lattice and affect solubility. These interactions guide derivatization strategies to enhance bioavailability or target binding .

Q. What strategies resolve contradictions in reported biological activity data across structurally similar analogs?

- Methodological Answer : Discrepancies often arise from substituent electronic effects. For example, fluorinated aryl groups (e.g., 4-trifluoromethylphenyl) increase lipophilicity and membrane permeability, enhancing antimicrobial activity compared to non-fluorinated analogs. Systematic SAR studies using isosteric replacements (e.g., replacing S with O in the thione group) and controlled bioassays under standardized protocols (e.g., CLSI guidelines) clarify these variations .

Q. How can computational models predict the drug-likeness and pharmacokinetic properties of this compound?

- Methodological Answer : Tools like SwissADME or Molinspiration calculate physicochemical parameters (LogP, topological polar surface area) to assess compliance with Lipinski’s rule of five. Density functional theory (DFT) simulations evaluate electronic properties (HOMO-LUMO gaps, electrostatic potentials), while molecular docking predicts binding affinities to target proteins (e.g., dihydrofolate reductase for antimicrobial activity). These models prioritize derivatives for synthesis and in vivo testing .

Q. What role do electronic effects of substituents play in modulating the compound’s reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring reduce electron density at the pyrimidinone core, increasing electrophilicity and reaction rates in nucleophilic substitutions. Conversely, electron-donating groups (e.g., methoxy) stabilize intermediates in cyclization reactions. Hammett constants (σ) and frontier molecular orbital analysis quantify these effects, guiding synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.